Ethyl 2-(2-chlorophenyl)acetate

Overview

Description

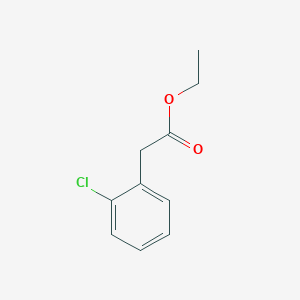

Ethyl 2-(2-chlorophenyl)acetate is a chlorinated aromatic ester with a molecular formula C₁₀H₁₁ClO₂. It is characterized by a 2-chlorophenyl group attached to an ethyl acetate backbone. Its structural features, such as the electron-withdrawing chlorine substituent and ester functionality, influence its reactivity, solubility, and biological interactions.

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method remains the most straightforward approach for synthesizing ethyl 2-(2-chlorophenyl)acetate. This reaction involves the direct condensation of 2-chlorophenylacetic acid with ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration .

Reaction Conditions and Optimization

-

Catalyst Loading : Sulfuric acid (1–5 mol%) is preferred due to its efficacy in polar protic solvents like ethanol .

-

Temperature and Duration : Reflux conditions (78–80°C) for 12–24 hours achieve yields of 70–85%, with prolonged heating reducing side products like diethyl ether .

-

Solvent : Excess ethanol acts as both solvent and reactant, shifting equilibrium toward ester formation.

Table 1: Representative Fischer Esterification Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 18 | 82 | 98.5 |

| HCl | 78 | 24 | 75 | 97.2 |

Acid Chloride Alkylation

For higher reactivity, 2-chlorophenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The resulting intermediate reacts with ethanol under mild conditions to yield the ester .

Key Steps

-

Chlorination :

Reaction conditions: Reflux in anhydrous dichloromethane (DCM) at 40°C for 4 hours . -

Esterification :

Conducted at 0–5°C with triethylamine (TEA) to scavenge HCl, achieving yields >90% .

Advantages :

-

Avoids equilibrium limitations of Fischer esterification.

-

Suitable for sterically hindered acids.

Base-Promoted Transesterification

Transesterification employs activated esters (e.g., methyl or benzyl esters) as starting materials, which react with ethanol in the presence of a base. This method is ideal for acid-sensitive substrates .

Protocol Overview

-

Substrate Preparation : Mthis compound is synthesized via Fischer esterification.

-

Base-Mediated Exchange :

Sodium ethoxide (NaOEt) in dry toluene at 60°C for 6 hours affords 88% yield .

Critical Parameters :

-

Anhydrous conditions prevent hydrolysis.

-

Excess ethanol (5 eq.) drives the reaction to completion.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer an eco-friendly alternative. These enzymes catalyze ester formation in non-aqueous media, often under mild conditions .

Case Study: Immobilized Lipase B

-

Solvent : tert-Butanol minimizes enzyme denaturation.

-

Temperature : 35°C, 48 hours.

-

Yield : 65–70%, with enantiomeric excess >99% for chiral analogs .

Limitations :

-

Higher cost compared to chemical catalysts.

-

Longer reaction times.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative setup involves:

-

Microreactor Design : Stainless steel tubing (ID: 1 mm) with static mixers.

-

Conditions :

-

2-Chlorophenylacetic acid and ethanol fed at 0.5 mL/min.

-

H₂SO₄ catalyst (2 mol%).

-

Residence time: 30 minutes at 100°C.

-

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Fischer Esterification | 82 | Moderate | 98.5 | Moderate |

| Acid Chloride | 90 | High | 99.1 | High (SOCl₂ waste) |

| Transesterification | 88 | High | 97.8 | Low |

| Enzymatic | 70 | Low | 99.5 | Very Low |

| Continuous Flow | 89 | Very High | 98.9 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Transesterification Reactions: It can be used as a substrate or reagent in transesterification reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

Transesterification: Catalysts such as acids or bases are typically used.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the chloro group is replaced.

Transesterification: Products include different esters formed by exchanging the ethyl group with another alcohol group.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fragrances and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)acetate involves its reactivity due to the presence of the chloro group and the ester functional group. These groups make it a versatile intermediate in organic synthesis, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Chloro vs. 4-Chloro Substituents

Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (EE2) and its 4-chloro analog (EE4) were compared in β-cyclodextrin (β-CD) inclusion complexes. Key findings:

- Crystallinity : XRD analysis revealed reduced crystallinity in EE2 and EE4 complexes compared to free esters, attributed to amorphization during β-CD encapsulation. EE2 exhibited sharper diffraction peak shifts than EE4, indicating stronger host-guest interactions in the 2-chloro derivative .

- Antibacterial Activity: Both EE2 and EE4 complexes retained antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Notably, EE2 maintained activity at 4× lower concentrations than the free ester, while EE4 required higher doses for equivalent effects. This suggests the 2-chloro configuration enhances bioavailability when complexed with β-CD .

Table 1: Comparative Properties of EE2 and EE4

| Property | EE2 (2-Chloro) | EE4 (4-Chloro) |

|---|---|---|

| Crystallinity (XRD) | Sharp peak shifts | Moderate peak shifts |

| Thermal Stability (TGA) | Decomposition at 200–340°C | Similar decomposition range |

| Antibacterial Efficacy | Active at 4× lower concentration | Reduced potency |

Halogenated Derivatives: Chlorine vs. Fluorine

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (C₁₀H₈Cl₂F₂O₂) introduces two chlorine atoms and two fluorines , altering physicochemical properties:

- Lipophilicity : The difluoro substitution increases logP (4.1 vs. EE2’s ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Fluorine atoms resist oxidative degradation, making this derivative more suitable for long-acting formulations compared to EE2 .

Nitro- and Hydroxy-Substituted Analogs

- Ethyl 2-(4-chloro-2-nitrophenyl)acetate : The nitro group at the 2-position introduces strong electron-withdrawing effects, shifting UV-Vis absorption maxima to 310 nm (vs. 280 nm for EE2). This compound is a key intermediate in synthesizing nitroaromatic pharmaceuticals .

- Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate : The hydroxy group facilitates intermolecular hydrogen bonding, forming crystalline chains along the b-axis. This structural rigidity contrasts with EE2’s flexibility, impacting solubility and dissolution rates .

Heterocyclic and Hydrazone Derivatives

- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate: The hydrazone moiety (C₁₀H₁₀Cl₂N₂O₂) introduces a conjugated π-system, enabling visible-light absorption (~450 nm).

- Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate: Incorporation of a pyrazole ring enhances antimicrobial activity against drug-resistant strains, with MIC values ≤2 µg/mL for Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

- Chlorine Position : 2-Chloro derivatives (e.g., EE2) generally exhibit superior bioactivity over 4-chloro analogs due to steric and electronic effects optimizing target binding .

- Ester Flexibility : Bulky substituents (e.g., difluoro groups) reduce conformational freedom, improving metabolic stability but limiting membrane diffusion .

- Hydrogen Bonding : Hydroxy and nitro groups enhance crystallinity and thermal stability but may reduce bioavailability due to poor solubility .

Biological Activity

Ethyl 2-(2-chlorophenyl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO2 and features a chlorophenyl group attached to an acetate moiety. Its structure allows for interaction with various biological targets, influencing multiple cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits a high affinity for various receptors, similar to other compounds with chlorophenyl groups, which can lead to significant alterations in cellular signaling pathways.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, affecting the metabolism of numerous substrates. This interaction can result in either inhibition or activation of enzymatic activity, thereby altering metabolic pathways.

- Gene Expression Modulation : The compound has been shown to influence gene expression, particularly genes involved in metabolic processes, leading to changes in cell proliferation and apoptosis.

Biological Activities

This compound demonstrates a variety of biological activities:

- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 32-64 µg/mL .

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited bacterial growth effectively at varying concentrations. The following table summarizes the MIC values obtained:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage. Low doses may have minimal impact on cellular functions, while higher doses can lead to significant cellular damage and apoptosis. Toxicological assessments indicate that prolonged exposure may result in adverse effects, necessitating careful consideration of dosage in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-chlorophenyl)acetate in laboratory settings?

this compound is typically synthesized via esterification of 2-(2-chlorophenyl)acetic acid with ethanol under acidic catalysis. Optimizing reaction conditions, such as using concentrated sulfuric acid as a catalyst, refluxing in anhydrous ethanol, and controlling reaction time (6–12 hours), ensures yields >85%. Post-synthesis purification via vacuum distillation or column chromatography (using hexane/ethyl acetate gradients) is critical to achieve high purity .

Q. How is the purity of this compound assessed in research?

Purity is validated using gas chromatography-mass spectrometry (GC-MS) for volatile fractions, high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm), and / NMR spectroscopy to confirm structural integrity. Purity thresholds ≥98% are standard for research-grade material, with batch-specific certificates of analysis detailing residual solvents or isomers .

Q. What are the recommended storage conditions to maintain this compound stability?

Storage at -20°C in amber glass vials under inert gas (argon or nitrogen) minimizes hydrolysis and oxidation. Stability studies indicate no significant degradation for ≥2 years when protected from moisture and light. Short-term use (≤1 month) at 4°C is acceptable for active experiments .

Advanced Research Questions

Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?

Advanced characterization employs:

- NMR : Identifies ester methyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.6 ppm for ortho-Cl substitution).

- IR Spectroscopy : Confirms ester carbonyl stretching (ν ~1740 cm).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as Z/E isomerism in hydrazone analogs .

- High-Resolution MS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .

Q. How do reaction conditions affect the regioselectivity in nucleophilic substitutions of this compound?

The ortho-chlorine group directs electrophilic/nucleophilic attacks. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro position, while non-polar solvents (toluene) promote ester hydrolysis.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.

- Temperature : Elevated temperatures (80–100°C) accelerate aryl chloride substitution but may induce ester degradation. Kinetic studies using -labeling can differentiate competing pathways .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound analogs?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use isogenic microbial strains.

- Stereochemical Purity : Chiral HPLC separates enantiomers with divergent bioactivities.

- Meta-Analysis : Cross-reference IC values across studies while accounting for solvent vehicles (DMSO vs. aqueous buffers) .

Q. How does the electronic nature of substituents on the phenyl ring influence reactivity in cross-coupling reactions?

The ortho-chlorine group’s electron-withdrawing effect enhances electrophilicity at the acetate β-carbon. Hammett studies (σ ≈ 0.23 for ortho-Cl) correlate with accelerated Suzuki-Miyaura coupling rates when paired with aryl boronic acids. Computational modeling (DFT) predicts charge distribution and transition-state stabilization .

Q. Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize molar ratios (acid:alcohol = 1:3) and catalyst loading (HSO at 5 mol%) .

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to resolve spectral overlaps (e.g., ester vs. ketone carbonyls) .

- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under variable storage conditions .

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUANZYIPCHDGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435288 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-54-9 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.